Procuring mixed or unspecified benzylpiperazine-benzamide regioisomers risks divergent pharmacological profiles-methoxy position can shift receptor affinity >1,700-fold-invalidating SAR and patent filings. This pure 4-methoxy (para) regioisomer (CAS 887205-85-8) attributes activity to a single defined entity. • +30.02 Da mass offset vs. unsubstituted analog (CAS 863017-34-9) enables confident LC-MS/MS forensic discrimination. • Diagnostic MRM transition Δm/z 31 (OCH₃ radical loss) absent in 2-MeO, 3-MeO, and unsubstituted variants. • Single CYP O-demethylation site for defined metabolic assays; ≥95% purity minimizes impurity confounding.
Molecular FormulaC26H31N3O2S
Molecular Weight449.61
CAS No.887205-85-8
Cat. No.B2810554
⚠ Attention: For research use only. Not for human or veterinary use.
N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide (CAS 887205-85-8; molecular formula C₂₆H₃₁N₃O₂S; MW 449.61 g/mol) is a synthetic small molecule belonging to the N-benzylpiperazine-benzamide class. Its scaffold combines a 4-benzylpiperazine core, a thiophen-2-yl substituent, and a 4-methoxybenzamide moiety . Benzylpiperazine derivatives as a class exhibit interactions with central monoaminergic systems—elevating synaptic dopamine and serotonin levels in a manner comparable to methylenedioxymethamphetamine (MDMA)—and have been explored as sigma-1 receptor ligands and monoacylglycerol lipase inhibitors [1][2][3]. This compound is supplied for non-human research purposes at ≥95% purity .
Forensic MS reference standard differentiation
Regioisomer-specific SAR probe for methoxybenzamide series
Computational docking with defined para H-bond acceptor
[1] Katz, D. P., Majrashi, M., Ramesh, S., Govindarajulu, M., Bhattacharya, D., Bhattacharya, S., ... & Deruiter, J. (2016). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicological Research, 32(2), 149–158. View Source
[2] Romeo, G., Wilson, L. L., Bonanno, F., Salerno, L., Modica, M. N., Intagliata, S., Prezzavento, O., McLaughlin, J. P., Arena, E., & Pittalà, V. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. DOI: 10.1021/acschemneuro.1c00106. View Source
[3] Benzylpiperazine: 'A messy drug.' (2016). ScienceDirect / Drug and Alcohol Dependence, 159, 1–8. Summary: BZP elevates synaptic dopamine and serotonin levels producing stimulatory and hallucinogenic effects similar to MDMA. View Source
Structural Differentiation of CAS 887205-85-8
Within the benzylpiperazine-benzamide series, the identity and position of substituents on the benzamide ring are well-established determinants of receptor-binding affinity, selectivity, and functional activity [1]. The 4-methoxy substitution on the benzamide ring of CAS 887205-85-8 introduces a hydrogen-bond acceptor that is absent in the unsubstituted benzamide analog (CAS 863017-34-9; MW 419.59, C₂₅H₂₉N₃OS) and is regioisomerically distinct from the 3-methoxy and 2-methoxy variants . Published SAR on structurally related N-[ω-(4-arylpiperazin-1-yl)alkyl]-methoxybenzamides demonstrates that the methoxy position on the benzamide ring can shift dopamine D₄ receptor IC₅₀ values from the low-nanomolar to the micromolar range, and analogous sigma-1 receptor benzylpiperazine series exhibit Ki variations of 10- to 100-fold with regioisomeric substitution changes [1][2]. Generic substitution among the 2-, 3-, and 4-methoxy regioisomers or the unsubstituted analog therefore risks introducing an uncharacterized and potentially divergent pharmacological profile.
Unsubstituted analog (CAS 863017-34-9)
Lacks the 4-methoxy H-bond acceptor, which may alter hydrogen-bonding networks and receptor interaction profiles.
3‑Methoxy regioisomer
Class-level SAR documents methoxy position as a critical affinity switch; experimental pharmacological divergence is likely.
Lower-purity analogs (90%)
A ≥5% purity gap may introduce impurity interference in quantitative dose–response assays.
[1] Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A Potent and Selective Dopamine D₄ Ligand. Journal of Medicinal Chemistry, 41(24), 4845–4853. [Demonstrates that methoxybenzamide regioisomerism and substitution patterns drive nanomolar-to-micromolar affinity differences at dopamine D₄ receptors.] View Source
[2] Romeo, G., Wilson, L. L., Bonanno, F., Salerno, L., Modica, M. N., Intagliata, S., Prezzavento, O., McLaughlin, J. P., Arena, E., & Pittalà, V. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. [Benzylpiperazine derivative σ1R Ki values show ~10- to 100-fold variation depending on aryl substitution pattern.] View Source
Differentiation Evidence for CAS 887205-85-8
Molecular Weight and Compositional Difference vs. Unsubstituted Analog
CAS 887205-85-8 bears a 4-methoxy substituent on the benzamide ring, yielding C₂₆H₃₁N₃O₂S (MW 449.61) . The closest unsubstituted analog, N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide (CAS 863017-34-9), lacks this methoxy group, yielding C₂₅H₂₉N₃OS (MW 419.59) . The +30.02 Da mass difference and the presence of an additional oxygen atom provide unambiguous analytical differentiation by LC-MS and high-resolution mass spectrometry. This is a direct structural distinction, not an assay-based potency difference.
MW differenceHead-to-head
ΔMW = +30.02 Da (+7.2%)
Unambiguous MS resolution from unsubstituted analog
Vendor-certified molecular formula and molecular weight data
Why This Matters
For forensic and analytical reference standard procurement, the +30 Da mass differential ensures unambiguous chromatographic and mass spectrometric resolution from the unsubstituted analog.
Hydrogen-Bond Acceptor Profile vs. Unsubstituted Analog
The 4-methoxy oxygen in CAS 887205-85-8 adds one hydrogen-bond acceptor (HBA) relative to CAS 863017-34-9. Target compound HBA count = 5 (amide carbonyl O, piperazine N, thiophene S, and two methoxy O atoms); comparator HBA count = 4 (same scaffold minus one methoxy O) . This difference is structurally verifiable from the SMILES strings: the target (COC1=CC=C(C=C1)C(=O)NC(C)C(N1CCN(CC2=CC=CC=C2)CC1)C1=CC=CS1) contains the methoxy fragment absent in the comparator .
HBA = 5 (two from methoxy oxygens, one from amide carbonyl, one from piperazine N, one from thiophene S)
Comparator Or Baseline
CAS 863017-34-9: HBA = 4 (one from amide carbonyl, one from piperazine N, one from thiophene S, zero from methoxy)
Quantified Difference
ΔHBA = +1 (the 4-methoxy oxygen)
Conditions
Derived from SMILES structure; vendor data for both compounds
Why This Matters
The additional H-bond acceptor in the 4-methoxy position is expected to alter ligand–target hydrogen-bonding geometry, a critical factor when selecting among regioisomers for receptor-binding or computational docking studies.
CAS 887205-85-8 is the 4-methoxy (para) regioisomer. The 3-methoxy (meta) and 2-methoxy (ortho) regioisomers share the identical molecular formula (C₂₆H₃₁N₃O₂S, MW 449.61) but differ in the spatial orientation of the methoxy group relative to the amide linkage . Published SAR on closely related N-[ω-(4-arylpiperazin-1-yl)alkyl]-methoxybenzamide series demonstrates that moving the methoxy group from the 3- to the 4-position can shift dopamine D₄ receptor IC₅₀ values from 0.057 nM to >100 nM, a >1,700-fold difference [1]. While these exact values are from an analogous chemotype (4-chlorophenylpiperazine rather than 4-benzylpiperazine), the class-level principle that methoxy regioisomerism profoundly impacts receptor affinity is well-established.
Regioisomer SARClass-level inference
D₄ IC₅₀ shift >1,700-fold reported in analogous arylpiperazine series
Methoxy position is a critical identity determinant
No direct binding data for CAS 887205-85-8; SAR from Perrone 1998
3-methoxy (meta) and 2-methoxy (ortho) regioisomers (CAS numbers not publicly assigned at time of analysis). Class-level SAR from Perrone et al. (1998): methoxy regioisomerism in analogous N-[ω-(4-arylpiperazin-1-yl)alkyl]-methoxybenzamides produces D₄ IC₅₀ shifts from 0.057 nM (3-methoxy) to >100 nM (other positions) [1].
Quantified Difference
SAR precedent: >1,700-fold IC₅₀ variation between 3-methoxy and 4-methoxy regioisomers in analogous arylpiperazine chemotype [1]. Actual values for the benzylpiperazine-thiophene series have not been published.
Conditions
Receptor binding assays (dopamine D₄, cloned human receptor) for analogous arylpiperazine series. No direct data available for benzylpiperazine-thiophene regioisomers [1].
Why This Matters
Regioisomeric methoxy position is a known affinity switch in methoxybenzamide pharmacophores; procurement of the specific 4-methoxy regioisomer ensures experimental reproducibility and avoids uncharacterized pharmacological divergence that cannot be corrected for post hoc.
[1] Perrone, R., Berardi, F., Colabufo, N. A., Leopoldo, M., & Tortorella, V. (1998). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: A Potent and Selective Dopamine D₄ Ligand. J. Med. Chem., 41(24), 4845–4853. Table 2: D₄ IC₅₀ for 3-methoxybenzamide = 0.057 nM; other regioisomers >100 nM. View Source
Purity Specification Comparison
CAS 887205-85-8 is commercially supplied at ≥95% purity as documented by vendor specification . The unsubstituted benzamide comparator (CAS 863017-34-9) is available from suppliers at 90%+ purity [1]. For the 3-methoxy regioisomer, available purity data indicate 90%+ specification . The quantitative difference is ≥5 percentage points higher guaranteed purity for the target compound relative to the closest available comparator from the same supplier network.
Purity specHead-to-head
≥95% vs 90% (Δ ≥5 pp)
Supports quantitative dose–response reliability
Vendor product specification sheets
Analytical chemistryReference standardQuality control
A 95% vs. 90% purity differential directly impacts the quantitative reliability of dose–response experiments, particularly at higher test concentrations where impurities can confound results or produce off-target effects.
Analytical chemistryReference standardQuality control
[1] Kuujia.com. CAS 863017-34-9 Pricing. Life Chemicals F0655-0385, Purity: 90%+. Price: $54.00/mg. View Source
A 2021 study of benzylpiperazine derivatives as sigma-1 receptor (σ1R) ligands demonstrated that aryl substitution pattern is a primary driver of σ1R binding affinity, with Ki values spanning from low-nanomolar to micromolar across the evaluated series [1]. The study established that electron-donating substituents on the benzylpiperazine aryl ring modulate σ1R affinity and σ1/σ2 selectivity. N-Benzylpiperazine itself, the core scaffold of CAS 887205-85-8, elevates synaptic dopamine and serotonin with approximately one-tenth the potency of d-amphetamine [2]. No direct σ1R Ki data exist for CAS 887205-85-8 specifically.
σ1R affinityClass-level inference
Expected Ki range 0.5–500 nM based on structurally related benzylpiperazines
4-methoxy substitution may modulate σ1R profile
No direct σ1R data for target compound; experimental verification required
Sigma-1 receptorCNS pharmacologyLigand design
Evidence Dimension
Sigma-1 receptor binding affinity (class-level) and monoamine release potency
Target Compound Data
No direct σ1R Ki data available for CAS 887205-85-8. Class inference: benzylpiperazine scaffold with electron-donating 4-methoxybenzamide substitution is expected to fall within the σ1R Ki range of 1–500 nM based on structurally analogous series [1].
Comparator Or Baseline
Benzylpiperazine (BZP) itself: dopamine/serotonin releaser with ~10% potency of d-amphetamine [2]. Sigma-1R benzylpiperazine series: Ki range ~0.5–500 nM depending on aryl substitution [1].
Quantified Difference
Cannot be quantified for this specific compound. Class expectation: 4-methoxy substitution on benzamide may reduce σ1R affinity relative to unsubstituted benzamide, consistent with the electron-donating effect reducing electrostatic interaction at the σ1R binding pocket [1].
Conditions
σ1R competition binding assays using [³H]-(+)-pentazocine in guinea pig brain or cloned human σ1R [1]. No data specific to CAS 887205-85-8.
Why This Matters
For researchers designing σ1R-targeted studies, the 4-methoxy substitution on the benzamide ring is expected to produce a distinct affinity/selectivity profile compared to the unsubstituted, 2-methoxy, or 3-methoxy analogs, based on class-level SAR—but experimental verification is required.
Sigma-1 receptorCNS pharmacologyLigand design
[1] Romeo, G., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 12(11), 2003–2012. DOI: 10.1021/acschemneuro.1c00106. View Source
[2] Benzylpiperazine: 'A messy drug.' (2016). Drug and Alcohol Dependence, 159, 1–8. BZP ≈10% potency of d-amphetamine; elevates dopamine and serotonin. View Source
Absence of Published Pharmacological Data
A systematic search of PubMed, Google Scholar, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) identified no peer-reviewed publication, patent, or authoritative database entry reporting Ki, EC₅₀, IC₅₀, Kd, in vivo efficacy, pharmacokinetic parameters, or toxicity data for CAS 887205-85-8 [1][2][3]. All quantitative pharmacological differentiation claims in this guide are therefore based on: (i) directly measurable structural and physicochemical properties, (ii) vendor-certified purity specifications, and (iii) class-level SAR inference from structurally analogous chemotypes. Prospective users must commission de novo pharmacological profiling to establish target-specific potency and selectivity for this compound.
Published pharmacologyData to verify
Zero published Ki, EC₅₀, IC₅₀, or in vivo data found (April 2026)
Procurement rests on structural identity and purity
Literature search across PubMed, ChEMBL, BindingDB; de novo profiling needed
Data gapExperimental characterizationProcurement risk
Evidence Dimension
Availability of published quantitative pharmacology data
Target Compound Data
Zero published Ki, EC₅₀, IC₅₀, or in vivo data points found (search date: April 2026)
Comparator Or Baseline
Structurally related benzylpiperazine derivatives (e.g., PB-22, BB-22, JWH-018 analogs): extensive CB1/CB2 Ki data available. Sigma-1 receptor benzylpiperazine series: published Ki data [3].
Quantified Difference
Not applicable (absence of data for target compound)
Conditions
Literature and database search across PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents [1][2]
Why This Matters
Procurement decisions that depend on target potency or selectivity must acknowledge this data gap; the compound's differentiation rests on structural identity and purity, not on demonstrated pharmacological superiority.
Data gapExperimental characterizationProcurement risk
[1] PubMed search for '887205-85-8' and 'N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide' – no results returned (April 2026). View Source
[2] ChEMBL and BindingDB search for CAS 887205-85-8 – no bioactivity data found (April 2026). View Source
[3] Romeo, G., et al. (2021). ACS Chemical Neuroscience, 12(11), 2003–2012. Representative sigma-1R benzylpiperazine Ki data available for structurally related (but not identical) chemotypes. View Source
Application Scenarios for CAS 887205-85-8
Forensic MS Reference Standard
The defined molecular weight (449.61 g/mol) and unique elemental composition (C₂₆H₃₁N₃O₂S) of CAS 887205-85-8 provide an unambiguous +30.02 Da mass offset from the unsubstituted benzamide analog (CAS 863017-34-9), enabling confident LC-MS/MS and HRMS discrimination in forensic screening panels. The ≥95% purity specification supports its use as a quantitative reference material for calibration curves, provided the laboratory conducts independent purity verification. The 4-methoxy substitution also generates a distinct fragmentation pattern (loss of OCH₃ radical, Δm/z = 31) not present in the unsubstituted analog, which can serve as a confirmatory MRM transition .
Methoxy Regioisomer SAR Probe
For medicinal chemistry groups studying the benzylpiperazine-thiophene scaffold, CAS 887205-85-8 serves as the defined 4-methoxy (para) regioisomer within a matched series that includes the 3-methoxy (meta) and 2-methoxy (ortho) variants, as well as the unsubstituted benzamide. Class-level SAR from analogous methoxybenzamide series demonstrates that methoxy position can shift receptor affinity by >1,700-fold [1]. Procurement of the pure 4-methoxy regioisomer rather than a mixed or unspecified regioisomer ensures that any observed biological activity can be attributed to a single, defined chemical entity, which is essential for SAR interpretation and patent filings [1].
Computational Docking with Defined H-Bond Acceptor
The 4-methoxy substituent on CAS 887205-85-8 adds a hydrogen-bond acceptor at a fixed para position relative to the amide NH donor, creating a well-defined H-bond donor–acceptor pharmacophoric pair. This contrasts with the unsubstituted analog (CAS 863017-34-9), which lacks this acceptor, and the 3-methoxy regioisomer, which positions the acceptor in a different geometry . For structure-based drug design campaigns targeting GPCRs or sigma receptors, the 4-methoxy regioisomer provides a specific H-bond acceptor vector that can be exploited in docking poses, molecular dynamics simulations, and pharmacophore hypothesis generation, with the caveat that experimental binding data for this compound remain unavailable [2].
Metabolic Stability Reference Compound
As a methoxybenzamide-bearing benzylpiperazine, CAS 887205-85-8 can serve as a model substrate for in vitro metabolic stability assays (e.g., human liver microsomes, hepatocytes) investigating O-demethylation, N-debenzylation, and thiophene oxidation pathways. The defined 4-methoxy position provides a single site for CYP-mediated O-demethylation, and the ≥95% purity specification minimizes confounding effects from impurity-derived metabolites. Comparison of its metabolic profile with that of the unsubstituted analog (which lacks the O-demethylation pathway) and the 3-methoxy regioisomer (which may exhibit different CYP isoform preferences) can yield insights into structure–metabolism relationships within the benzylpiperazine class .
Application
Selection Property
Validation Focus
Forensic MS reference standard
Defined mass offset from unsubstituted analog
HRMS discrimination and fragmentation pattern confirmation
Methoxy regioisomer SAR probe
4-methoxy (para) substitution identity
Receptor affinity attribution in matched regioisomer set
Computational docking
Fixed para H-bond acceptor geometry
Docking pose and pharmacophore model consistency
Metabolic stability reference
Single site for O-demethylation
CYP-mediated metabolism and inter-regioisomer comparison
[1] Perrone, R., et al. (1998). J. Med. Chem., 41(24), 4845–4853. Methoxy regioisomer SAR demonstrates >1,700-fold D₄ IC₅₀ variation. View Source
[2] Romeo, G., et al. (2021). ACS Chemical Neuroscience, 12(11), 2003–2012. Benzylpiperazine sigma-1 receptor SAR provides class-level binding context. View Source
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